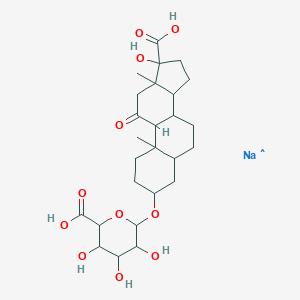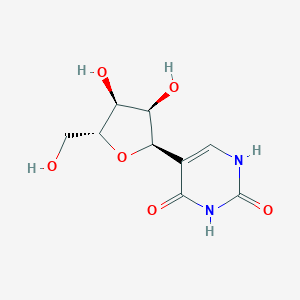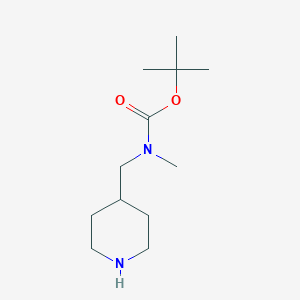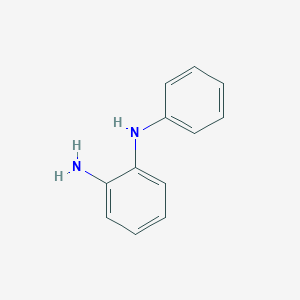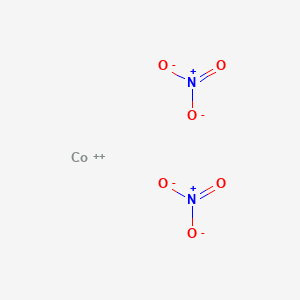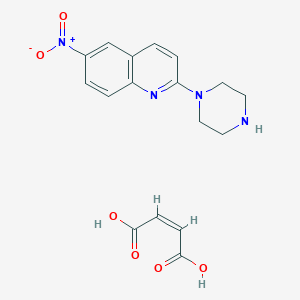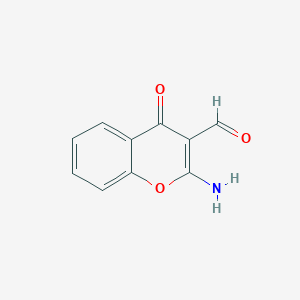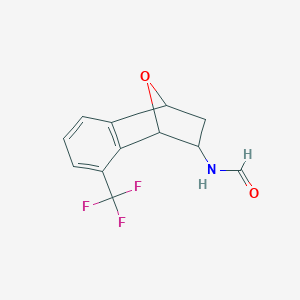
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene (EF-TFMN) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. EF-TFMN is a naphthalene derivative that contains an epoxy group and a formamide group, which makes it a versatile molecule for various chemical reactions and biological activities.
Wirkmechanismus
The mechanism of action of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene is not fully understood, but it is believed to involve the interaction of the epoxy and formamide groups with various biological targets, such as enzymes and receptors. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in the regulation of inflammation and cancer progression. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has also been shown to bind to certain receptors, such as the P2X7 receptor, which is involved in the regulation of immune responses and cell death.
Biochemische Und Physiologische Effekte
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. In vitro studies have shown that 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. In vivo studies have shown that 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can reduce tumor growth and metastasis in animal models of cancer, and improve the symptoms of inflammatory diseases, such as arthritis and colitis. However, the exact biochemical and physiological effects of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene in humans are still unknown, and further studies are needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene is also relatively easy to synthesize and modify, which makes it a versatile molecule for various chemical reactions and biological assays. However, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene also has some limitations, such as its potential toxicity and lack of specificity for certain targets. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can also be expensive and time-consuming to synthesize, which may limit its availability for some researchers.
Zukünftige Richtungen
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has great potential for future research and development, and several directions can be pursued to further explore its properties and applications. One direction is to investigate the structure-activity relationship (SAR) of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene and its derivatives, to identify the key structural features that are responsible for its biological activities. Another direction is to explore the potential of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene as a drug candidate for various diseases, such as cancer, inflammation, and viral infections. A third direction is to develop new synthetic methods for 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene and its derivatives, to improve their yield, purity, and scalability. Finally, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can be further investigated for its potential applications in material science and environmental science, such as the development of new fluorescent probes and sensors for detection and imaging purposes.
Synthesemethoden
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can be synthesized through a multi-step process that involves the reaction of 1,4-naphthoquinone with trifluoroacetic anhydride and formamide in the presence of a catalyst. The resulting product is then treated with epichlorohydrin to form the epoxy group, followed by reduction with sodium borohydride to obtain 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene. This synthesis method has been optimized and improved over the years, and various modifications have been made to enhance the yield and purity of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene.
Wissenschaftliche Forschungsanwendungen
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities, making it a promising candidate for drug development. In material science, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been investigated for its potential use as a fluorescent probe for the detection of heavy metals and other pollutants in water.
Eigenschaften
CAS-Nummer |
134254-12-9 |
|---|---|
Produktname |
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene |
Molekularformel |
C12H10F3NO2 |
Molekulargewicht |
257.21 g/mol |
IUPAC-Name |
N-[6-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)7-3-1-2-6-9-4-8(16-5-17)11(18-9)10(6)7/h1-3,5,8-9,11H,4H2,(H,16,17) |
InChI-Schlüssel |
QWASTCHYRDYAIO-UHFFFAOYSA-N |
SMILES |
C1C(C2C3=C(C1O2)C=CC=C3C(F)(F)F)NC=O |
Kanonische SMILES |
C1C(C2C3=C(C1O2)C=CC=C3C(F)(F)F)NC=O |
Synonyme |
1,4-EFTTN 1,4-epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



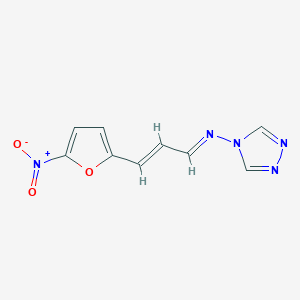
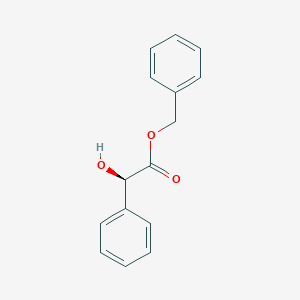
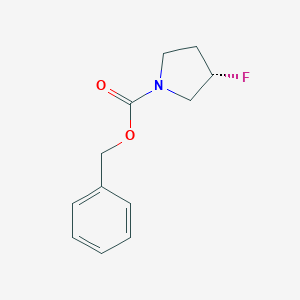
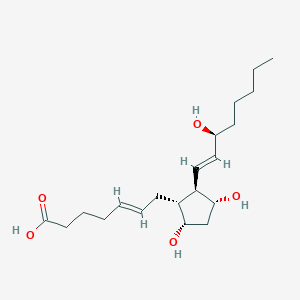
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
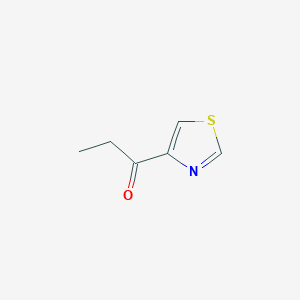
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)
